molecular formula C39H30N10Na4O13S4 B13395939 3,3'-6-(2-Hydroxyethyl)amino-1,3,5-triazine-2,4-diylbisimino(2-methyl-4,1-phenylene)azobisnaphthalene-1,5-disulp honate (sodium salt)

3,3'-6-(2-Hydroxyethyl)amino-1,3,5-triazine-2,4-diylbisimino(2-methyl-4,1-phenylene)azobisnaphthalene-1,5-disulp honate (sodium salt)

Cat. No.: B13395939
M. Wt: 1066.9 g/mol
InChI Key: BLERKJHFMZLRPH-UHFFFAOYSA-J
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Description

3,3’-6-(2-Hydroxyethyl)amino-1,3,5-triazine-2,4-diylbisimino(2-methyl-4,1-phenylene)azobisnaphthalene-1,5-disulphonate (sodium salt) is a complex organic compound known for its unique structural properties and diverse applications. This compound is characterized by the presence of triazine, phenylene, and naphthalene groups, which contribute to its chemical reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-6-(2-Hydroxyethyl)amino-1,3,5-triazine-2,4-diylbisimino(2-methyl-4,1-phenylene)azobisnaphthalene-1,5-disulphonate (sodium salt) involves multiple steps. The process typically begins with the preparation of the triazine core, followed by the introduction of the hydroxyethylamino group. The phenylene and naphthalene groups are then incorporated through a series of substitution reactions. Common reagents used in these reactions include cyanuric chloride, 4-aminobenzoic acid, and various amines .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pH, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3,3’-6-(2-Hydroxyethyl)amino-1,3,5-triazine-2,4-diylbisimino(2-methyl-4,1-phenylene)azobisnaphthalene-1,5-disulphonate (sodium salt) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium carbonate, hydrochloric acid, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are optimized to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazine and naphthalene compounds .

Scientific Research Applications

3,3’-6-(2-Hydroxyethyl)amino-1,3,5-triazine-2,4-diylbisimino(2-methyl-4,1-phenylene)azobisnaphthalene-1,5-disulphonate (sodium salt) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,3’-6-(2-Hydroxyethyl)amino-1,3,5-triazine-2,4-diylbisimino(2-methyl-4,1-phenylene)azobisnaphthalene-1,5-disulphonate (sodium salt) involves its interaction with specific molecular targets and pathways. The compound’s triazine and naphthalene groups enable it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3,3’-6-(2-Hydroxyethyl)amino-1,3,5-triazine-2,4-diylbisimino(2-methyl-4,1-phenylene)azobisnaphthalene-1,5-disulphonate (sodium salt) apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both triazine and naphthalene moieties allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C39H30N10Na4O13S4

Molecular Weight

1066.9 g/mol

IUPAC Name

tetrasodium;3-[[4-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylcyclohexa-2,5-dien-1-ylidene]amino]-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]imino]-2-methylcyclohexa-2,5-dien-1-yl]diazenyl]naphthalene-1,5-disulfonate

InChI

InChI=1S/C39H34N10O13S4.4Na/c1-21-15-23(9-11-31(21)48-46-25-17-29-27(35(19-25)65(57,58)59)5-3-7-33(29)63(51,52)53)41-38-43-37(40-13-14-50)44-39(45-38)42-24-10-12-32(22(2)16-24)49-47-26-18-30-28(36(20-26)66(60,61)62)6-4-8-34(30)64(54,55)56;;;;/h3-12,15-20,31-32,50H,13-14H2,1-2H3,(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62)(H,40,43,44,45);;;;/q;4*+1/p-4

InChI Key

BLERKJHFMZLRPH-UHFFFAOYSA-J

Canonical SMILES

CC1=CC(=NC2=NC(=NC(=N2)NCCO)N=C3C=CC(C(=C3)C)N=NC4=CC5=C(C=CC=C5S(=O)(=O)[O-])C(=C4)S(=O)(=O)[O-])C=CC1N=NC6=CC7=C(C=CC=C7S(=O)(=O)[O-])C(=C6)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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